4-(2-Chlorophenyl)-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTTXTDFJCCJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689525 | |
| Record name | 2'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192548-49-4 | |
| Record name | 2'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Derivatization of 4 2 Chlorophenyl 3 Methylbenzoic Acid
Advanced Retrosynthetic Analysis for Complex Carboxylic Acid Synthesis
Retrosynthetic analysis of 4-(2-Chlorophenyl)-3-methylbenzoic acid identifies the most strategic bond disconnection as the carbon-carbon bond linking the two aromatic rings. This biaryl structure strongly suggests a cross-coupling reaction as the final key bond-forming step. This approach simplifies the complex target into two more readily available or synthesizable precursors: a 2-chlorophenyl component and a 3-methylbenzoic acid component.
The most logical retrosynthetic pathway is outlined below:
Target Molecule: this compound.
Primary Disconnection (C-C Bond): The bond between the phenyl ring and the benzoic acid ring is disconnected. This leads to two synthons: a nucleophilic 2-chlorophenyl anion equivalent and an electrophilic 4-substituted-3-methylbenzoic acid cation equivalent.
Precursor Identification: These synthons translate into practical chemical reagents. The most common choice for this type of transformation is a Suzuki-Miyaura coupling.
The 2-chlorophenyl synthon becomes (2-chlorophenyl)boronic acid .
The 3-methylbenzoic acid synthon becomes a halogenated derivative, such as methyl 4-bromo-3-methylbenzoate . The carboxylic acid is protected as a methyl ester during the coupling reaction to prevent interference from the acidic proton. A final hydrolysis step is then required to reveal the target carboxylic acid.
This retrosynthetic strategy is advantageous because it utilizes well-established, high-yielding catalytic reactions and relies on starting materials that can be prepared through known methods.
Development and Optimization of Innovative Synthetic Routes
The synthesis of this compound is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions, which form the cornerstone of biaryl synthesis.
Evaluation of Multi-Step Convergent and Linear Synthesis Pathways
When designing a multi-step synthesis, chemists choose between linear and convergent pathways.
The synthesis of this compound via a Suzuki-Miyaura coupling is a classic example of a convergent strategy. The two primary fragments, (2-chlorophenyl)boronic acid and methyl 4-bromo-3-methylbenzoate, are prepared or procured separately. Their subsequent coupling and final deprotection constitute a short, high-yielding final sequence.
Investigation of Novel Catalytic Approaches in Acid Synthesis
Palladium-catalyzed cross-coupling reactions are central to the synthesis of biaryl compounds like this compound. mdpi.com The Suzuki-Miyaura reaction is particularly favored due to the high stability and low toxicity of the boronic acid reagents.
A typical catalytic cycle for the synthesis would involve the following key steps:
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromo-3-methylbenzoate to form a Palladium(II) complex.
Transmetalation: The chloro-substituted phenyl group is transferred from the (2-chlorophenyl)boronic acid to the palladium complex, displacing the bromide. This step is facilitated by a base.
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the C-C bond of the biaryl product and regenerating the Palladium(0) catalyst.
The reaction conditions are critical for achieving high yields and can be optimized by screening different catalysts, ligands, bases, and solvents. mdpi.com
| Parameter | Typical Reagents and Conditions | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The engine of the catalytic cycle. mdpi.commdpi.com |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and facilitates the reaction steps. |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for the transmetalation step. mdpi.commdpi.com |
| Solvent System | Toluene/Water, Dioxane/Water, DMF | A mixed solvent system is typically used to dissolve both the organic and inorganic reagents. mdpi.com |
| Final Step | NaOH or LiOH, followed by HCl | Hydrolysis of the methyl ester to yield the final carboxylic acid. |
Systematic Preparation of Structural Analogs and Derivatives for Research
The structure of this compound offers multiple sites for modification, allowing for the creation of a diverse library of analogs for research purposes. The carboxylic acid group is the most common site for derivatization, but the aromatic rings and the methyl group can also be functionalized.
Exploration of Esterification and Amidation Strategies for Diverse Scaffold Generation
The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly esters and amides.
Esterification: The formation of esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., catalytic sulfuric acid). tcu.eduyoutube.com This is an equilibrium process, and using the alcohol as the solvent helps drive the reaction to completion. tcu.eduyoutube.com
Amidation: Amides are typically formed by first activating the carboxylic acid to make it more reactive toward an amine. A common method is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of the desired primary or secondary amine. mdpi.com Alternatively, peptide coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions. researchgate.net
| Derivative Type | Reactant | Product Name | Product Structure |
|---|---|---|---|
| Ester | Ethanol | Ethyl 4-(2-chlorophenyl)-3-methylbenzoate | ![]() |
| Ester | Isopropanol | Isopropyl 4-(2-chlorophenyl)-3-methylbenzoate | ![]() |
| Amide | Diethylamine | 4-(2-Chlorophenyl)-N,N-diethyl-3-methylbenzamide | ![]() |
| Amide | Morpholine | (4-(2-Chlorophenyl)-3-methylphenyl)(morpholino)methanone | ![]() |
Targeted Structural Modifications at the Chlorophenyl and Methylbenzoic Moieties
Beyond the carboxylic acid, the core scaffold of the molecule can be modified at two key positions:
The Chlorophenyl Moiety: The chlorine atom can be replaced through various catalytic cross-coupling reactions. For instance, a Buchwald-Hartwig amination could replace the chlorine with a variety of amine-containing groups, significantly altering the molecule's properties.
The Methylbenzoic Moiety: The benzylic methyl group is a versatile handle for further functionalization. It can undergo radical bromination using N-Bromosuccinimide (NBS) to form a bromomethyl derivative. This derivative is a potent electrophile that can react with a wide range of nucleophiles (e.g., azides, cyanides, thiols) to introduce new functional groups at this position.
These targeted modifications allow for the fine-tuning of the molecule's steric and electronic properties, enabling a systematic exploration of its structure-activity relationships in various research contexts.
Considerations for Stereochemical Control in Synthesis (if applicable to specific research designs)
The molecular structure of this compound presents a significant consideration for stereochemical control due to the phenomenon of atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotational isomers, known as rotamers. wikipedia.orgyoutube.com In the case of this compound, the single bond connecting the two phenyl rings is subject to restricted rotation.
This hindrance is caused by the steric bulk of the substituents located at the ortho-positions relative to the bond linking the two aromatic rings. Specifically, the chlorine atom on one ring and the methyl group on the other create a steric barrier that opposes the coplanar alignment of the phenyl rings. For the molecule to be chiral, it must not be superimposable on its mirror image. Due to the substitution pattern, this compound lacks a plane of symmetry and is therefore a chiral molecule that can exist as a pair of enantiomers. princeton.edu These enantiomeric atropisomers are designated based on their axial chirality as (aR) and (aS) or, using helical notation, as M (minus) and P (plus). princeton.edu
While specific studies detailing the resolution or asymmetric synthesis of this compound are not prevalent in the surveyed literature, the principles of stereochemical control for biaryl compounds are well-established and directly applicable. nih.gov The stability of these atropisomers, and thus the feasibility of their separation and handling, depends on the magnitude of the rotational energy barrier. youtube.com A sufficiently high barrier, often considered to be above 22 kcal/mol at room temperature, allows for the individual atropisomers to be stable and not readily interconvert. wikipedia.orgyoutube.com
Research designs aiming to use this compound in contexts where chirality is critical, such as in the development of chiral ligands or as intermediates for biologically active molecules, would need to incorporate strategies for stereochemical control. nih.gov Two primary approaches would be considered:
Resolution of the Racemic Mixture: The most direct method involves synthesizing the compound as a racemic mixture and then separating the two enantiomers. This can be achieved through several techniques:
Classical Resolution: Reacting the carboxylic acid group with a chiral resolving agent (a chiral amine, for example) to form a pair of diastereomeric salts. These diastereomers typically have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.
Chiral Chromatography: Using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly.
Asymmetric Synthesis: A more elegant and often more efficient approach involves the stereoselective synthesis of a single enantiomer. For biaryl compounds, this is commonly achieved through strategies such as:
Substrate-Controlled Synthesis: Employing a chiral auxiliary attached to one of the precursor molecules to direct the formation of the biaryl bond in a diastereoselective manner.
Catalyst-Controlled Synthesis: Using a chiral catalyst, often a transition metal complex with chiral ligands, to control the stereochemical outcome of the cross-coupling reaction that forms the C-C bond between the two aryl rings (e.g., a stereoselective Suzuki or Negishi coupling).
The choice of strategy would depend on the specific research or production goals, scalability requirements, and the economic feasibility of the chosen method. The potential for distinct biological activities between the two atropisomers makes the consideration of stereochemical control a crucial aspect of its synthetic chemistry. nih.gov
Table 1: Atropisomers of this compound
| Atropisomer | Stereochemical Descriptor |
| Enantiomer 1 | (aR) or (P) |
| Enantiomer 2 | (aS) or (M) |
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Detailed Structural Elucidation
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like 4-(2-Chlorophenyl)-3-methylbenzoic acid . Both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework of the molecule.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on both the benzoic acid and the chlorophenyl rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern. For instance, the protons on the 3-methylbenzoic acid ring would exhibit a specific splitting pattern, and the protons on the 2-chlorophenyl ring would show another characteristic pattern, influenced by the presence of the chlorine atom.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and their directly attached carbons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings, for example, between the methyl protons and the quaternary carbons of the benzoic acid ring, further confirming the structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift values for similar structures, as specific experimental data is not publicly available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 12.0 - 13.0 (s, 1H) | 170 - 175 |
| Methyl (CH₃) | 2.3 - 2.5 (s, 3H) | 20 - 25 |
| Aromatic Protons | 7.2 - 8.0 (m) | - |
| Aromatic Carbons | - | 125 - 145 |
s = singlet, m = multiplet
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis in Research
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of This compound . By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
The expected monoisotopic mass of C₁₄H₁₁ClO₂ would be calculated and compared to the experimentally determined value. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. Key fragmentation pathways for benzoic acid derivatives typically involve the loss of the carboxylic acid group or parts of it (e.g., loss of H₂O, CO, or COOH). For This compound , one would anticipate characteristic fragments resulting from the cleavage of the bond between the two phenyl rings, as well as fragments showing the isotopic signature of chlorine (a 3:1 ratio of M to M+2 peaks).
Table 2: Predicted HRMS Data for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)
| Ion | Formula | Predicted Exact Mass |
| [M+H]⁺ | C₁₄H₁₂ClO₂⁺ | 247.0520 |
| [M-H]⁻ | C₁₄H₁₀ClO₂⁻ | 245.0375 |
| [M-COOH]⁺ | C₁₃H₁₀Cl⁺ | 201.0466 |
X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Crystalline Complexes
A key structural feature of interest would be the dihedral angle between the planes of the two aromatic rings, which is influenced by the steric hindrance of the substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimers in the solid state. The formation of crystalline complexes with other molecules could also be studied to understand its interaction properties.
Advanced Chromatographic Methodologies (e.g., HPLC, GC-MS) for Isolation, Purification, and Purity Assessment in Research Studies
Chromatographic techniques are essential for the isolation, purification, and purity assessment of This compound .
High-Performance Liquid Chromatography (HPLC) would be the primary method for analyzing the purity of the compound and for its purification. A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The retention time of the compound would be a key identifier, and the peak area would be used to quantify its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for the analysis of volatile derivatives of the compound. For instance, the carboxylic acid could be esterified (e.g., with methanol (B129727) to form the methyl ester) to increase its volatility. The gas chromatogram would provide information on the retention time and purity, while the mass spectrometer would provide structural information based on the fragmentation pattern of the derivative.
Table 3: Hypothetical Chromatographic Conditions for the Analysis of this compound (Note: This table presents typical starting conditions for method development, as specific experimental data is not publicly available.)
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (gradient) | UV-Vis (Diode Array Detector) |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (Electron Ionization) |
Pharmacological and Biochemical Investigations of 4 2 Chlorophenyl 3 Methylbenzoic Acid Pre Clinical Scope
In Vitro Biological Activity Profiling and Mechanistic Screening
In vitro studies are crucial for characterizing the biological activity of a compound and understanding its mechanism of action at a molecular and cellular level. However, no specific in vitro data for 4-(2-Chlorophenyl)-3-methylbenzoic acid was found in the public domain.
Enzyme Inhibition and Activation Assays to Elucidate Biochemical Interactions
No studies were identified that investigated the inhibitory or activatory effects of this compound on any specific enzymes. Research on other substituted benzoic acid derivatives has shown engagement with various enzymes. For instance, certain ring-substituted 1-aminobenzylphosphonic acids have been evaluated as inhibitors of phenylalanine ammonia-lyase. nih.gov Additionally, some benzoic acid derivatives have been studied for their inhibitory effects on tyrosinase.
Receptor Binding and Modulation Studies for Ligand-Target Characterization
There is no available data from receptor binding assays for this compound. Such studies are essential to determine if a compound interacts with specific receptors, which can be critical for its pharmacological effect. merckmillipore.comnih.gov For example, studies on different biphenyl (B1667301) benzoic acid derivatives have identified them as potent and selective agonists for the human beta3-adrenergic receptor. nih.gov
Cell-Based Functional Assays (e.g., cellular pathway modulation, phenotypic screening, cell viability for activity assessment)
No cell-based functional assay data for this compound, such as its effects on cellular pathways, phenotypic changes, or cell viability, is publicly available. oncolines.comnjbio.comaccelevirdx.comnih.gov Research on other biphenylcarboxylic acid derivatives has shown they can inhibit osteoclastic bone resorption in vitro. nih.gov Furthermore, various benzoic acid derivatives have been assessed for their anticancer activity in cellular toxicity assays. preprints.org
Molecular Target Identification and Validation Strategies
The precise molecular targets of this compound remain unidentified as no specific studies have been published on this topic. The identification and validation of molecular targets are fundamental steps in drug discovery. nih.govwjbphs.com
Affinity-Based Proteomics and Chemoproteomics Approaches
No information was found regarding the use of affinity-based proteomics or chemoproteomics to identify the protein targets of this compound. These methods, such as affinity selection-mass spectrometry (AS-MS) and photo-affinity chromatography, are powerful techniques for discovering the binding partners of small molecules. genscript.comnih.govcapes.gov.brnih.govjst.go.jp
Genetic Manipulation Strategies in Cellular Models for Target Confirmation
There are no published studies that utilize genetic manipulation techniques, such as CRISPR-Cas9 or RNA interference (RNAi), to validate potential targets of this compound in cellular models. pharmafeatures.comselectscience.netnih.gov These genetic tools are instrumental in confirming that the modulation of a specific gene product is responsible for the observed effects of a compound.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance
SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity.
For biphenyl carboxylic acid derivatives acting as PPARγ antagonists, extensive SAR studies have been conducted. These studies typically explore modifications at three key positions: the two phenyl rings and the carboxylic acid linker.
For instance, in a series of indole-based biphenyl carboxylic acid PPARγ antagonists, substitution on the phenyl ring directly attached to the carboxylic acid was explored. nih.gov It was found that the position and nature of the substituent significantly impacted both binding affinity and functional activity (agonist vs. antagonist). Small to medium-sized substituents at the 2-position of the phenyl ring were generally tolerated, though they often introduced partial agonist activity. nih.gov Conversely, very large substituents at this position could decrease the affinity for the receptor. nih.gov
The following table summarizes the impact of substitutions on a representative biphenyl carboxylic acid scaffold targeting PPARγ.
| Modification Site | Modification | Impact on Biological Activity | Reference |
| Phenyl Ring A (with COOH) | 2-position substitution | Tolerated, can introduce partial agonism | nih.gov |
| Phenyl Ring A (with COOH) | Bulky 2-position substitution | Decreased receptor affinity | nih.gov |
| Phenyl Ring B | Various substitutions | Modulates potency and selectivity | nih.gov |
| Linker | Replacement of carboxylic acid with bioisosteres (e.g., tetrazole) | Can significantly enhance potency | asianpubs.org |
Through extensive SAR studies, the key pharmacophoric features required for the activity of biphenyl carboxylic acid derivatives as PPARγ modulators have been delineated. A typical pharmacophore model for a PPARγ antagonist includes:
A hydrogen bond acceptor: The carboxylic acid group is a critical feature, forming a key hydrogen bond interaction with a specific amino acid residue (e.g., a lysine (B10760008) or arginine) in the ligand-binding pocket of the receptor. asianpubs.org
Two hydrophobic regions: The two phenyl rings occupy distinct hydrophobic pockets within the receptor's binding site. The substituents on these rings can be optimized to enhance hydrophobic interactions and improve binding affinity.
A specific spatial arrangement: The relative orientation of the carboxylic acid and the two phenyl rings is crucial for productive binding to the receptor.
Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target relative to its size (number of heavy atoms). By calculating and comparing the LE of different derivatives, medicinal chemists can prioritize more "atom-efficient" compounds for further development. For biphenyl carboxylic acid derivatives, SAR studies aim to maximize potency while maintaining or improving ligand efficiency, leading to the design of more drug-like molecules. The replacement of a carboxylic acid with a tetrazole moiety, for example, has been shown to enhance potency in some angiotensin II receptor antagonists, a related class of compounds, by providing a better topological fit within the receptor's binding pocket. asianpubs.org
Computational and Theoretical Chemistry Approaches for 4 2 Chlorophenyl 3 Methylbenzoic Acid
Molecular Docking and Scoring in Receptor-Ligand Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of a ligand's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com
For 4-(2-chlorophenyl)-3-methylbenzoic acid, molecular docking could be employed to predict its binding mode within the active site of a relevant enzyme or receptor. For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), a potential target for docking studies could be cyclooxygenase (COX) enzymes. The results would reveal key interactions, such as hydrogen bonds formed by the carboxylic acid group and hydrophobic interactions involving the biphenyl (B1667301) rings, that contribute to the stability of the ligand-receptor complex. mdpi.com
Illustrative Docking Results:
A hypothetical docking study of this compound against a protein target like a kinase or a protease could yield results as summarized in the table below. The docking score, typically in kcal/mol, represents the predicted free energy of binding, with more negative values indicating stronger affinity.
Interactive Table: Hypothetical Molecular Docking Scores
| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| Kinase A | -8.5 | Lys72, Leu148 | Hydrogen Bond, Hydrophobic |
| Protease B | -7.9 | Gly143, His41 | Hydrogen Bond, Pi-Pi Stacking |
| Receptor C | -9.1 | Arg120, Tyr356 | Salt Bridge, Hydrophobic |
These predicted interactions provide a structural hypothesis for the compound's mechanism of action, which can then be validated through experimental methods.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the receptor-ligand complex compared to the static picture provided by molecular docking. nih.govnih.gov By simulating the movements of atoms over time, MD can assess the stability of the docked pose, explore different conformations of the ligand and the receptor, and provide a more accurate estimation of the binding free energy. rsc.orgmdpi.com
An MD simulation of this compound bound to a target protein would start with the best-docked conformation. youtube.com The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. Analysis of the trajectory can reveal the stability of key interactions, the flexibility of different parts of the molecule and the protein, and the role of water molecules in mediating the binding. rsc.orgmdpi.com
Key Parameters from a Hypothetical MD Simulation:
| Parameter | Description | Illustrative Value |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's position from its initial docked pose. A stable RMSD indicates a stable binding mode. | 1.5 Å |
| RMSF (Root Mean Square Fluctuation) | Indicates the flexibility of individual atoms or residues. Higher values suggest greater movement. | High for the terminal methyl group, low for the backbone. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time, indicating their stability. | Key hydrogen bonds are maintained for >80% of the simulation time. |
These simulations can validate the docking results and provide deeper insights into the dynamic nature of the molecular recognition process. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchitkara.edu.in By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.govresearchgate.net
To develop a QSAR model for a series of compounds related to this compound, one would need a dataset of molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). For each molecule, a set of molecular descriptors would be calculated, such as:
Topological descriptors: Related to the 2D structure of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Hydrophobic descriptors: Related to the molecule's lipophilicity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the model. nih.gov
Example of a QSAR Equation:
A simplified, hypothetical QSAR model for anti-inflammatory activity might look like this: pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of halogen) + constant
This equation would suggest that higher lipophilicity (LogP) and the presence of a halogen are beneficial for activity, while a larger polar surface area (TPSA) is detrimental.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Druggability Assessment (Excluding Experimental Data)
Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. researchgate.netslideshare.net In silico tools can predict these properties based on the chemical structure, allowing for early-stage filtering of compounds that are likely to fail in later stages of drug development. nih.gov
For this compound, a variety of ADMET properties can be computationally estimated:
Absorption: Predictions of properties like Caco-2 permeability and human intestinal absorption can indicate how well the compound is absorbed after oral administration. mdpi.com
Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration can be predicted.
Metabolism: The most likely sites of metabolism by cytochrome P450 enzymes can be identified.
Excretion: Predictions can be made about the likely route of elimination from the body.
Toxicity: Potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), can be flagged.
Druggability Assessment:
This involves evaluating the compound against established criteria for drug-likeness, such as Lipinski's Rule of Five. researchgate.net
Illustrative In Silico ADMET & Druggability Profile
| Property | Predicted Value | Assessment |
| Molecular Weight | 246.68 g/mol | Favorable (<500) |
| LogP | 4.1 | Acceptable (<5) |
| H-bond Donors | 1 | Favorable (≤5) |
| H-bond Acceptors | 2 | Favorable (≤10) |
| Caco-2 Permeability | High | Good oral absorption likely |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Mutagenicity (Ames test) | Non-mutagen | Favorable |
These predictions help in prioritizing compounds for further experimental testing. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and reactivity of a molecule. nih.govacs.org Methods like Density Functional Theory (DFT) are commonly used to calculate a wide range of properties. rsc.org
For this compound, quantum chemical calculations can be used to:
Optimize the molecular geometry: To find the most stable 3D conformation of the molecule.
Calculate electronic properties: Such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.
Determine frontier molecular orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Hypothetical Quantum Chemical Data (DFT/B3LYP/6-31G)*
| Parameter | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Related to electron-donating ability |
| LUMO Energy | -1.2 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |
These calculations provide fundamental insights into the intrinsic properties of the molecule, which underpin its chemical behavior and biological activity.
Pre Clinical in Vivo Assessment and Pharmacodynamic Characterization of 4 2 Chlorophenyl 3 Methylbenzoic Acid
Efficacy Evaluation in Relevant Pre-clinical Disease Models
No studies describing the evaluation of 4-(2-Chlorophenyl)-3-methylbenzoic acid in any preclinical disease models have been identified.
Identification and Validation of Pharmacodynamic Biomarkers in Pre-clinical Systems
There is no published information on the identification or validation of pharmacodynamic biomarkers to assess the biological activity of this compound in any preclinical system.
Selectivity and Off-Target Profiling in Complex Biological Systems (Non-Human)
Information regarding the selectivity and off-target effects of this compound in complex non-human biological systems is not available in the public scientific literature.
Dose-Response Characterization in Animal Models
No data on the dose-response relationship of this compound concerning efficacy in any animal models has been published.
Future Research Directions and Translational Potential of 4 2 Chlorophenyl 3 Methylbenzoic Acid
Strategies for Advanced Lead Optimization and Novel Analogue Discovery
Given the nascent stage of research on 4-(2-Chlorophenyl)-3-methylbenzoic acid, the initial steps would logically involve a comprehensive lead optimization campaign. The primary objective would be to synthesize and evaluate a library of analogues to establish a preliminary structure-activity relationship (SAR).
Key Optimization Strategies Could Include:
Modification of the Benzoic Acid Moiety: Esterification or amidation of the carboxylic acid group could modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
Substitution on the Phenyl Rings: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on both the 3-methylphenyl and the 2-chlorophenyl rings could significantly influence target binding affinity and selectivity.
Alteration of the Biaryl Linkage: Exploration of different linkages between the two phenyl rings, moving beyond the direct carbon-carbon bond, could lead to novel scaffolds with improved pharmacological characteristics.
A hypothetical synthetic approach for the parent compound involves a Suzuki-Miyaura coupling reaction between a protected 3-methyl-4-bromobenzoic acid derivative and 2-chlorophenylboronic acid. vulcanchem.com This synthetic route provides a flexible platform for generating a diverse range of analogues for initial screening.
Table 1: Potential Analogue Scaffolds for Initial SAR Studies
| Scaffold Modification | Rationale | Potential Synthetic Approach |
|---|---|---|
| Ester and Amide Derivatives | Improve cell permeability and metabolic stability | Standard esterification/amidation of the carboxylic acid |
| Varied Phenyl Substituents | Modulate electronic properties and target interactions | Utilization of variously substituted phenylboronic acids in Suzuki-Miyaura coupling |
| Bioisosteric Replacements | Enhance binding or alter pharmacokinetic profile | Replacement of the carboxylic acid with tetrazole or other acidic bioisosteres |
Exploration of Undiscovered Biological Targets and Therapeutic Indications
The core of future research will be to identify the biological targets of this compound and its subsequent analogues. Broad-based screening approaches will be essential to uncover potential therapeutic applications.
Screening Methodologies to be Employed:
High-Throughput Screening (HTS): The compound and its analogues could be screened against large panels of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors).
Phenotypic Screening: Evaluating the compound's effect on cellular models of various diseases (e.g., cancer cell lines, inflammatory cell models) can help identify potential therapeutic areas without a priori knowledge of the specific target.
In Silico Target Prediction: Computational methods can be used to predict potential binding targets based on the compound's structure, guiding more focused biological assays.
While no specific biological activity has been reported for this compound itself, related structures containing the chlorophenyl and methylbenzoic acid motifs have been investigated for various activities, including as intermediates for insecticides and pharmaceuticals. google.com This suggests that the scaffold may possess bioactivity worth exploring.
Integration with Multi-Modal Therapeutic Regimens in Pre-clinical Settings
Once a validated biological target and a potential therapeutic indication are identified, the next logical step would be to investigate the efficacy of lead compounds in preclinical models. A key aspect of modern drug development is to assess how a new agent can be integrated into existing treatment paradigms.
Should this compound or its analogues demonstrate, for example, anti-cancer activity, preclinical studies would be designed to evaluate its potential in combination with standard-of-care chemotherapeutic agents or targeted therapies. The goal would be to identify synergistic or additive effects that could lead to improved treatment outcomes. These studies would typically involve in vitro and in vivo models to assess the impact on tumor growth, metastasis, and potential mechanisms of drug resistance.
Development of Advanced Delivery Systems for Enhanced Pre-clinical Efficacy
The physicochemical properties of this compound, such as its predicted LogP (a measure of lipophilicity), will influence its absorption, distribution, metabolism, and excretion (ADME) profile. If initial studies reveal challenges such as poor solubility or rapid clearance, the development of advanced drug delivery systems could be crucial for enhancing its preclinical efficacy.
Potential Delivery Strategies could include:
Nanoparticle Encapsulation: Formulating the compound within lipid-based or polymeric nanoparticles could improve its solubility, prolong its circulation time, and potentially enable targeted delivery to specific tissues or cells.
Prodrug Approaches: Chemical modification of the carboxylic acid group to create a prodrug that is converted to the active compound in vivo could enhance its pharmacokinetic properties.
These strategies would be particularly relevant if the compound shows high potency in vitro but poor efficacy in vivo due to suboptimal ADME characteristics.
Q & A
Q. What are the standard synthetic routes for 4-(2-chlorophenyl)-3-methylbenzoic acid, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling to attach the 2-chlorophenyl group to a benzoic acid core, followed by regioselective methylation. For example, a brominated benzoic acid precursor can undergo palladium-catalyzed cross-coupling with 2-chlorophenylboronic acid. Intermediates are characterized via -NMR (e.g., verifying methyl group integration at δ ~2.3 ppm) and LC-MS for purity (>95%) . Ester hydrolysis (e.g., using NaOH/EtOH) finalizes the carboxylic acid moiety, monitored by FT-IR for loss of ester carbonyl (~1740 cm) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR resolves aromatic carbons (e.g., C4 and C6 signals at ~125–140 ppm) and the methyl group (~20 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm assess purity. Retention times are compared against synthetic intermediates .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H] at m/z 261.0423 (calculated for C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer: Yield optimization involves screening catalysts (e.g., Pd(PPh) vs. PdCl(dppf)), solvents (toluene vs. DMF), and temperatures. For example, microwave-assisted synthesis at 120°C reduces reaction time from 24 h to 2 h, improving yield from 65% to 82% . Post-reaction purification via recrystallization (ethanol/water) removes Pd residues, verified by ICP-MS (<1 ppm) .
Q. What strategies resolve discrepancies in spectroscopic data, such as overlapping NMR signals?
Methodological Answer: Overlapping aromatic signals (e.g., C4 and C6 in -NMR) are resolved using DEPT-135 to distinguish CH/CH/CH groups or variable-temperature NMR to reduce rotational broadening. For ambiguous cases, X-ray crystallography provides definitive structural confirmation, as seen in related benzoic acid derivatives .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring show <2% degradation. For long-term storage, lyophilization and storage at -20°C in amber vials prevent photodegradation. Thermal gravimetric analysis (TGA) confirms decomposition onset at ~220°C .
Q. What in vitro assays are suitable for evaluating its potential biological activity?
Methodological Answer: Enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) use recombinant proteins and spectrophotometric detection of co-factor depletion (e.g., NADPH at 340 nm). IC values are calculated via non-linear regression, with positive controls (e.g., aspirin for COX-2) . Cytotoxicity is assessed via MTT assays in HEK-293 cells, with EC >100 µM indicating low toxicity .
Q. How can impurity profiles be analyzed during pharmaceutical-grade synthesis?
Methodological Answer: Impurities (e.g., methyl ester byproducts or chlorinated side products) are quantified using HPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Reference standards for common impurities (e.g., dimethyl 1,4-dihydropyridine derivatives) are synthesized and validated per ICH guidelines .
Q. What computational methods predict its interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) using crystal structures (e.g., COX-2 PDB: 3LN1) identifies binding poses. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. How can solubility challenges in aqueous buffers be addressed for biological studies?
Methodological Answer: Co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (sodium salt formation at pH 8.5) enhance solubility. Dynamic light scattering (DLS) confirms nanoparticle formation (size <200 nm) when using poloxamer surfactants .
Q. What synthetic strategies achieve regioselective functionalization of the benzoic acid core?
Methodological Answer: Directed ortho-metalation (DoM) with TMPLi (2,2,6,6-tetramethylpiperidine) selectively installs methyl groups at C3. Protecting the carboxylic acid as a methyl ester prevents undesired deprotonation. Subsequent deprotection (LiOH/THF/HO) restores the acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




